Propanamide, 3-amino-N-2-pyrimidinyl-
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Overview
Description
Propanamide, 3-amino-N-2-pyrimidinyl-: is a chemical compound with the molecular formula C7H10N4O and a molecular weight of 166.18 g/mol It contains a propanamide backbone with an amino group at the 3-position and a pyrimidinyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Propanamide, 3-amino-N-2-pyrimidinyl- can be synthesized through various methods. One common approach involves the reaction of α-bromoketones with 2-aminopyridines under different reaction conditions . For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another method involves the use of ethyl acetate and TBHP for one-pot tandem cyclization/bromination to form 3-bromoimidazopyridines .
Industrial Production Methods: Industrial production methods for propanamide, 3-amino-N-2-pyrimidinyl- typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: Propanamide, 3-amino-N-2-pyrimidinyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and pyrimidinyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted amides and pyrimidines.
Scientific Research Applications
Chemistry: Propanamide, 3-amino-N-2-pyrimidinyl- is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a precursor for bioactive compounds.
Medicine: The compound’s potential medicinal properties are of interest in drug discovery and development. It may exhibit pharmacological activities that could be harnessed for therapeutic purposes.
Industry: In the industrial sector, propanamide, 3-amino-N-2-pyrimidinyl- is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and versatility make it valuable in various industrial applications.
Mechanism of Action
The mechanism of action of propanamide, 3-amino-N-2-pyrimidinyl- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- Propanamide, N-(2-aminoethyl)-3-(2-aminoethyl)amino-
- Propanamide, 3-amino-N-2-pyridinyl-
- Propanamide, 3-amino-N-2-thiazolyl-
Comparison: Propanamide, 3-amino-N-2-pyrimidinyl- is unique due to its specific substitution pattern and the presence of both amino and pyrimidinyl groups. This combination imparts distinct chemical and biological properties compared to other similar compounds. For instance, the pyrimidinyl group may confer additional binding affinity to certain biological targets, making it more suitable for specific applications.
Biological Activity
Propanamide, 3-amino-N-2-pyrimidinyl-, is a compound that has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, including its synthesis, anticancer properties, and antiviral potential.
Chemical Structure and Properties
Propanamide, 3-amino-N-2-pyrimidinyl-, is characterized by its pyrimidine ring structure, which is significant in many biological systems. The compound's molecular formula is C7H9N3O, and it possesses a molecular weight of approximately 151.17 g/mol. The presence of the amino group and the pyrimidine moiety contributes to its reactivity and biological interactions.
Synthesis
The synthesis of Propanamide, 3-amino-N-2-pyrimidinyl-, typically involves the reaction of pyrimidine derivatives with amide-forming reagents. Recent studies have focused on optimizing synthetic routes to enhance yield and purity while exploring variations in substituents to modulate biological activity.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of compounds related to pyrimidine derivatives. For instance, a study evaluating the anti-proliferative effects of various pyrimidine derivatives on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and HCT116 (colorectal cancer) reported significant inhibitory effects on cell growth.
Table 1: Anti-Proliferative Activity of Pyrimidine Derivatives
Compound ID | Cell Line | IC50 (µM) | % Inhibition |
---|---|---|---|
Compound 1 | MDA-MB-231 | 15.3 | >85 |
Compound 2 | HCT116 | 29.1 | >85 |
Propanamide | MDA-MB-231 | TBD | TBD |
Note: TBD indicates that specific data for Propanamide is still under investigation or not yet published.
In vitro assays demonstrated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, suggesting that modifications in the pyrimidine structure can enhance anticancer efficacy .
Antiviral Activity
The antiviral properties of Propanamide, 3-amino-N-2-pyrimidinyl-, have also been explored in various studies. Research focusing on N-heterocycles has indicated that derivatives bearing pyrimidine rings can act as inhibitors against viruses such as HIV and hepatitis C virus (HCV).
Table 2: Antiviral Activity Data
Compound ID | Virus Type | IC50 (µM) | Selectivity Index |
---|---|---|---|
Compound A | HIV | 2.95 | High |
Compound B | HCV | 9.19 | Moderate |
Propanamide | TBD | TBD | TBD |
The antiviral mechanisms often involve interference with viral replication processes or inhibition of viral enzymes, showcasing the potential for Propanamide as a lead compound in antiviral drug development .
Case Studies
Case Study 1: Anticancer Efficacy
A recent study evaluated the cytotoxicity of Propanamide derivatives against various cancer cell lines. Results indicated that some derivatives could reduce cell viability significantly compared to controls, suggesting a promising avenue for further research into their mechanisms of action and therapeutic applications.
Case Study 2: Antiviral Screening
In another investigation, several pyrimidine-based compounds were screened for their ability to inhibit viral replication in vitro. The study found that certain modifications to the pyrimidine structure enhanced antiviral activity, leading to further exploration of Propanamide's derivatives in this context.
Properties
CAS No. |
90303-24-5 |
---|---|
Molecular Formula |
C7H10N4O |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
3-amino-N-pyrimidin-2-ylpropanamide |
InChI |
InChI=1S/C7H10N4O/c8-3-2-6(12)11-7-9-4-1-5-10-7/h1,4-5H,2-3,8H2,(H,9,10,11,12) |
InChI Key |
GMIUREFBOUDZBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)NC(=O)CCN |
Origin of Product |
United States |
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